2-iodo-N-(3-phenylpropyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILNSQLCWTTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Iodo N 3 Phenylpropyl Benzamide
Regioselective Synthesis of 2-Iodobenzamide (B1293540) Core Structures
The creation of the 2-iodobenzamide scaffold is a critical step that can be achieved through several sophisticated synthetic routes. These methods aim to introduce an iodine atom specifically at the ortho position of the benzamide (B126) ring.
Palladium-Catalyzed Iodination Strategies
Palladium-catalyzed C-H iodination has emerged as a powerful tool for the direct and selective functionalization of aromatic rings. nih.gov In the context of benzamides, the amide group can act as a directing group, facilitating the introduction of iodine at the ortho position. oup.com
Kinetic studies of Pd(II)-catalyzed ortho C-H iodination of benzamide using molecular iodine (I2) as the sole oxidant have provided valuable insights into the reaction mechanism. oup.comoup.com The reaction proceeds through a cyclopalladation step, which is proposed to be the rate-determining step, followed by iodination. oup.comoup.com The concentration of acetate (B1210297), used as a base, plays a crucial role; it assists in the deprotonation required for cyclopalladation but can also inhibit the reaction at higher concentrations by blocking coordination sites on the palladium catalyst. oup.comoup.com The subsequent iodination step is first-order with respect to the iodine concentration. oup.comoup.com These findings suggest that optimal conditions involve a minimal amount of acetate and an excess of iodine to achieve high efficiency. oup.com This methodology has been successfully applied to a range of benzamides, demonstrating its utility in synthesizing ortho-iodinated products. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Catalyst | Pd(II) | oup.comoup.com |
| Oxidant | Molecular Iodine (I2) | nih.govoup.comoup.com |
| Directing Group | Amide | nih.govoup.com |
| Base | Acetate | oup.comoup.com |
| Rate-Determining Step | Cyclopalladation | oup.comoup.com |
Electrophilic Iodination Approaches
Electrophilic iodination is a classic method for introducing iodine onto an aromatic ring. However, achieving high regioselectivity, particularly for the synthesis of ortho-isomers, can be challenging. The reactivity of the aromatic ring and the nature of the iodinating reagent are key factors.
For benzamides, direct electrophilic iodination often leads to a mixture of isomers. The amide group is an ortho-, para-directing group, but steric hindrance from the amide functionality can influence the regiochemical outcome. Various iodinating reagents can be employed, including molecular iodine (I2) activated by an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). acsgcipr.org The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired 2-iodo-benzamide. For instance, the use of I2 in the presence of an oxidant like hydrogen peroxide has been reported for the iodination of aromatic compounds. acsgcipr.org
Ortho-Directed Metalation and Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.canih.gov This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. nih.gov This intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce the iodine atom with high regioselectivity. uwindsor.ca
The amide group is a potent directing group in DoM reactions. uwindsor.ca For the synthesis of 2-iodobenzamides, an N,N-disubstituted benzamide is typically used as the starting material. The reaction with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures, followed by the addition of an iodine source (e.g., I2), yields the 2-iodo-N,N-disubstituted benzamide. Subsequent hydrolysis or other transformations can then be performed if the primary or secondary amide is desired. The strength of the directing group is a critical factor, with O-carbamates often showing greater directing power than amides in competitive studies. nih.govresearchgate.net
| Methodology | Key Features | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Iodination | Uses a directing group to achieve ortho-selectivity. | High regioselectivity, often under mild conditions. | Requires a metal catalyst and specific ligands. | nih.govoup.comoup.com |
| Electrophilic Iodination | Direct reaction with an electrophilic iodine source. | Operationally simple. | Can lead to mixtures of isomers, lower regioselectivity. | acsgcipr.org |
| Ortho-Directed Metalation | Formation of an ortho-lithiated intermediate followed by iodination. | Excellent regioselectivity. | Requires strong bases and cryogenic temperatures. | uwindsor.canih.gov |
Amidation Reactions for N-(3-phenylpropyl) Substitution
Once the 2-iodobenzoyl moiety is in hand, the final step is the formation of the amide bond with 3-phenylpropylamine (B116678).
Coupling of 2-Iodobenzoic Acid with 3-Phenylpropylamine
The most direct approach for the amidation step is the coupling of 2-iodobenzoic acid with 3-phenylpropylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Standard peptide coupling reagents are widely used for this purpose. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) can effectively promote the amide bond formation. The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The structural analysis of related compounds like 2-iodobenzamide and 2-iodo-N-phenylbenzamide, both synthesized from 2-iodobenzoic acid, confirms the feasibility of forming the amide bond from this precursor. nih.govnih.gov
An alternative to using coupling reagents is the conversion of 2-iodobenzoic acid to its more reactive acyl chloride. Treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) transforms the carboxylic acid into 2-iodobenzoyl chloride. This activated intermediate readily reacts with 3-phenylpropylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford 2-iodo-N-(3-phenylpropyl)benzamide in high yield.
Alternative Amide Bond Formation Techniques
Beyond the traditional coupling methods, other techniques can be employed for the synthesis of amides. For instance, a novel metal-free method for amide bond formation has been developed using an nBu4NI/TBHP catalyst system, which couples aldehydes with aromatic tertiary amines. researchgate.net While not directly applicable to the synthesis of this compound from its immediate precursors, it highlights the ongoing development of new amidation protocols.
Another approach could involve the use of hypervalent iodine reagents to facilitate amide bond formation, although this is less common for simple benzamide synthesis. beilstein-journals.org The choice of method will ultimately depend on factors such as substrate compatibility, desired yield, and the availability of reagents.
Multi-Step Synthetic Sequences and Optimization
Route Design and Efficiency Analysis
A logical and efficient synthetic route begins with the preparation of the two primary building blocks, followed by their coupling.
Step 1: Synthesis of 2-Iodobenzoic Acid
A common and reliable method for the synthesis of 2-iodobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid. wikipedia.orgchemicalbook.com This process involves two main stages:
Diazotization: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. texiumchem.com
Iodination: The resulting diazonium salt is then reacted with an iodide source, typically potassium iodide, to replace the diazonium group with an iodine atom, yielding 2-iodobenzoic acid. texiumchem.comchemicalbook.com
This reaction is widely used in academic and industrial settings due to its reliability and the ready availability of the starting materials. wikipedia.org
Step 2: Synthesis of 3-Phenylpropylamine
The second precursor, 3-phenylpropylamine, can be synthesized from 3-phenylpropan-1-ol. google.comwikipedia.org A common route involves:
Chlorination: 3-phenylpropan-1-ol is reacted with a chlorinating agent, such as thionyl chloride, to produce 1-chloro-3-phenylpropane. google.com
Gabriel Synthesis: The resulting alkyl chloride is then subjected to a Gabriel synthesis. It is first reacted with potassium phthalimide (B116566) to form an N-substituted phthalimide. Subsequent hydrazinolysis with hydrazine (B178648) hydrate (B1144303) cleaves the phthalimide group, liberating the desired 3-phenylpropylamine. google.com
Step 3: Amide Coupling
The final and crucial step is the formation of the amide bond between 2-iodobenzoic acid and 3-phenylpropylamine. This can be achieved through several methods:
Acid Chloride Formation followed by Amination: A traditional and robust method involves converting 2-iodobenzoic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 2-iodobenzoyl chloride is then reacted with 3-phenylpropylamine, typically in the presence of a base to neutralize the HCl byproduct, to form the final product.
Direct Amidation using Coupling Reagents: To avoid the harsh conditions of acid chloride formation, various coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and amine. Commonly used reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium-based reagents like T3P (propylphosphonic anhydride). vt.edu These methods often offer milder reaction conditions and are highly effective. researchgate.net
Catalytic Direct Amidation: More advanced and greener approaches utilize catalysts to directly form the amide bond, with water as the only byproduct. researchgate.net Boric acid and its derivatives have shown promise as effective catalysts for such dehydrative amidations. rsc.orgresearchgate.net Metal-based catalysts, for instance those using zirconium or titanium, also offer efficient pathways for direct amide synthesis. rsc.orgnih.gov
| Reaction Step | Starting Materials | Reagents | Product | Typical Yield (%) |
| 1 | Anthranilic acid | 1. NaNO₂, HCl2. KI | 2-Iodobenzoic acid | 75-85 |
| 2 | 3-Phenylpropan-1-ol | 1. SOCl₂2. Potassium phthalimide3. N₂H₄ | 3-Phenylpropylamine | 70-80 |
| 3 | 2-Iodobenzoic acid, 3-Phenylpropylamine | Coupling agent (e.g., T3P, EDC) or Catalyst (e.g., Boric Acid) | This compound | 80-95 |
This table presents a hypothetical but representative synthetic sequence with estimated yields based on analogous reactions reported in the literature.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. Key areas of focus include solvent selection, the use of catalytic systems, improving atom economy, and minimizing waste.
Solvent Selection and Catalytic Systems
The choice of solvent is a major factor in the environmental impact of a chemical process. Traditional amide coupling reactions often use hazardous solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP). rsc.orgresearchgate.net Green chemistry encourages the replacement of these with safer alternatives.
Greener Solvents: Research has identified several greener solvents that can be effective in amide synthesis. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as solvents like p-cymene (B1678584) and limonene. bohrium.combohrium.com For certain catalytic systems, even water can be used as a solvent, representing a significant improvement in sustainability. bohrium.com
Catalytic Systems: The shift from stoichiometric coupling reagents to catalytic systems is a cornerstone of green amide synthesis. mdpi.com Catalysts are used in much smaller quantities and can often be recycled and reused.
Boron-Based Catalysts: Boric acid and various boronic acids are attractive catalysts as they are relatively inexpensive, readily available, and have low toxicity. rsc.orgacs.org They effectively promote the dehydration reaction between carboxylic acids and amines. researchgate.net
Metal-Based Catalysts: Transition metal catalysts, such as those based on zirconium, titanium, or iron, can also facilitate direct amidation with high efficiency and under milder conditions than uncatalyzed thermal methods. nih.govrsc.org Heterogeneous catalysts, where the catalyst is on a solid support, are particularly advantageous as they can be easily removed from the reaction mixture by filtration and reused. researchgate.net
| Coupling Method | Solvent System | Catalyst/Reagent | Green Chemistry Advantage |
| Traditional | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Thionyl Chloride, HATU, HBTU | - |
| Greener | 2-Methyltetrahydrofuran (2-MeTHF), p-Cymene, Water | Boric Acid, ZrCl₄ | Reduced solvent toxicity, catalytic turnover, less waste. rsc.orgbohrium.comrsc.org |
This table provides a comparative overview of traditional versus greener approaches to the amide coupling step.
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional amide synthesis using stoichiometric coupling reagents often suffers from poor atom economy. researchgate.net
For example, using a common coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates significant amounts of byproducts that are not incorporated into the final molecule, leading to a large amount of chemical waste.
In contrast, the ideal direct catalytic amidation of 2-iodobenzoic acid and 3-phenylpropylamine has a very high theoretical atom economy, as the only byproduct is water:
C₇H₅IO₂ + C₉H₁₃N → C₁₆H₁₆INO + H₂O
This direct catalytic approach significantly reduces waste compared to methods requiring stoichiometric activators. nih.govresearchgate.net The development of efficient catalytic systems is, therefore, the most impactful strategy for improving the atom economy and minimizing waste in the synthesis of this compound.
Elucidation of Molecular Structure and Conformation of 2 Iodo N 3 Phenylpropyl Benzamide
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural confirmation of 2-iodo-N-(3-phenylpropyl)benzamide are accomplished through the synergistic use of high-resolution NMR and mass spectrometry. These techniques provide orthogonal information that, when combined, leaves little ambiguity about the molecule's identity and structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like this compound, which contains two aromatic rings and an aliphatic chain, various NMR experiments are required for a complete assignment.
One-dimensional ¹H and ¹³C NMR spectra are the starting point for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons of each type. The chemical shifts (δ) are indicative of the electronic environment, with protons adjacent to electronegative atoms (like iodine, oxygen, and nitrogen) or on aromatic rings appearing at higher chemical shifts (downfield). The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and provide direct evidence of which protons are adjacent to one another.
The ¹³C NMR spectrum shows the number of unique carbon environments. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, and they are highly sensitive to the nature of the carbon atom (e.g., C=O, aromatic C-I, aromatic C-H, aliphatic CH₂).
For this compound, the expected signals in the ¹H and ¹³C NMR spectra can be predicted based on its structure, which consists of a 2-iodobenzoyl group and a 3-phenylpropylamine (B116678) group linked by an amide bond. The deshielding effect of the iodine atom is expected to cause a downfield shift for adjacent protons on the benzamide (B126) ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Iodobenzamide Ring) | 7.10 - 7.90 | m | 4H |
| Aromatic (Phenyl Ring) | 7.20 - 7.40 | m | 5H |
| NH (Amide) | ~6.5 - 8.5 | t (broad) | 1H |
| CH₂ (adjacent to NH) | ~3.40 | q | 2H |
| CH₂ (adjacent to Ph) | ~2.70 | t | 2H |
| CH₂ (aliphatic middle) | ~2.00 | quintet | 2H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide Carbonyl) | ~168 |
| Aromatic (Iodobenzamide Ring) | 128 - 142 |
| Aromatic (Phenyl Ring) | 126 - 141 |
| C-I (Carbon bonded to Iodine) | ~92 |
| CH₂ (adjacent to NH) | ~40 |
| CH₂ (adjacent to Ph) | ~33 |
| CH₂ (aliphatic middle) | ~31 |
While 1D NMR provides foundational information, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the molecule's precise connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity within the propyl chain (H-C-C-H) and among adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation from the amide NH proton to the carbonyl carbon and from the CH₂ protons adjacent to the nitrogen to the same carbonyl carbon, confirming the amide linkage. It would also connect the propyl chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is key for determining the molecule's conformation and stereochemistry. For example, a NOESY spectrum could show correlations between the amide NH proton and protons on the 2-iodobenzoyl ring, providing insight into the rotational conformation around the amide bond.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, typically to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₆INO), HRMS would distinguish its exact mass from other combinations of atoms that might have the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|---|---|
| C₁₆H₁₆INO | 366.0355 | Data not available in literature |
In mass spectrometry, molecules often break apart into smaller, charged fragments in a predictable manner. Analyzing the masses of these fragments provides clues about the molecule's structure, acting like a molecular puzzle. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the amide bond or loss of the iodine atom.
Interactive Data Table: Predicted Key Fragments in Mass Spectrum of this compound (Note: This table is predictive. Actual experimental values may vary.)
| Fragment m/z | Possible Fragment Structure/Identity |
|---|---|
| 365 | [M]⁺ (Molecular Ion) |
| 231 | [C₇H₄IO]⁺ (2-iodobenzoyl cation) |
| 238 | [M - I]⁺ (Loss of Iodine) |
| 135 | [C₉H₁₃N]⁺ (3-phenylpropylamine cation) |
| 104 | [C₇H₄O]⁺ (Benzoyl cation from loss of I) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from phenylpropyl chain) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, the characteristic vibrational modes can be predicted by analyzing the spectra of related compounds, such as 2-iodobenzamide (B1293540) and other N-alkylated benzamides. nih.govresearchgate.netnih.gov
The key functional groups in this compound are the secondary amide, the iodinated benzene (B151609) ring, and the phenylpropyl group. The IR and Raman spectra are expected to exhibit distinct bands corresponding to the vibrations of these moieties.
Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. nih.gov For instance, in 2-iodo-N-phenylbenzamide, the N-H stretch appears at 3235 cm⁻¹. nih.gov The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected to appear in the range of 1630-1680 cm⁻¹. In related benzamides, this band is found around 1644-1646 cm⁻¹. nih.gov The amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is anticipated between 1510 and 1570 cm⁻¹.
Aromatic and Alkyl Group Vibrations: The presence of two aromatic rings will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. mdpi.com The ortho-substitution on the iodinated ring is expected to produce a characteristic out-of-plane C-H bending vibration around 730-760 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the propyl chain will appear in the 2850-2960 cm⁻¹ range.
Carbon-Iodine Vibration: The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the heavy iodine atom.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide | N-H Stretch | 3230 - 3350 | nih.gov |
| Amide | C=O Stretch (Amide I) | 1640 - 1660 | nih.govresearchgate.net |
| Amide | N-H Bend (Amide II) | 1530 - 1570 | nih.gov |
| Aromatic | C-H Stretch | 3030 - 3100 | nih.gov |
| Aromatic | C=C Stretch | 1470 - 1600 | nih.gov |
| Aromatic | C-H Out-of-Plane Bend (ortho) | 730 - 760 | nih.gov |
| Alkyl | C-H Stretch | 2850 - 2960 | |
| Haloalkane | C-I Stretch | 500 - 600 |
X-ray Crystallography of this compound and Related Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, a detailed analysis of closely related structures, such as 2-iodobenzamide and 2-iodo-N-phenylbenzamide, offers significant insights into its likely solid-state conformation and packing. nih.govnih.govresearchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction studies on related benzamides reveal key structural parameters. For example, 2-iodobenzamide crystallizes in the monoclinic space group P2₁/n, while 2-iodo-N-phenylbenzamide crystallizes in the triclinic space group P-1. nih.govresearchgate.net These studies provide precise measurements of bond lengths and angles within the molecule. It is anticipated that this compound would also crystallize in a common space group, with the asymmetric unit containing one or more molecules. The analysis would reveal the precise geometry of the benzamide core and the conformation of the flexible N-(3-phenylpropyl) side chain.
Table 2: Crystallographic Data for Related Benzamide Structures
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-Iodobenzamide | C₇H₆INO | Monoclinic | P2₁/n | nih.govresearchgate.net |
| 2-Iodo-N-phenylbenzamide | C₁₃H₁₀INO | Triclinic | P-1 | nih.govresearchgate.net |
| N-(3-Methylphenyl)benzamide | C₁₄H₁₃NO | Monoclinic | Cc | researchgate.net |
Crystal Packing and Intermolecular Interactions
The crystal packing of N-substituted benzamides is typically dominated by hydrogen bonding and other non-covalent interactions. rsc.org In the crystal structures of 2-iodobenzamide and 2-iodo-N-phenylbenzamide, intermolecular N-H···O hydrogen bonds are a primary feature, linking the molecules into chains or dimers. nih.govresearchgate.net
Conformational Analysis in Solid State
The solid-state conformation of this compound would be determined by the torsional angles within the molecule. A key feature in related structures is the dihedral angle between the plane of the benzamide group and the aromatic ring. In 2-iodobenzamide, this angle is 44.37°, while in 2-iodo-N-phenylbenzamide, the iodobenzene (B50100) ring is inclined to the amide plane by 52.01°. nih.gov
Conformational Analysis in Solution State
In solution, flexible molecules like this compound exist as an equilibrium of multiple conformers. NMR spectroscopy is a powerful technique to study these conformational preferences. nih.gov
Solution-State NMR Spectroscopy for Conformational Preferences
¹H and ¹³C NMR spectroscopy can provide valuable information about the time-averaged conformation of the molecule in solution. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
Expected NMR Spectral Features:
¹H NMR: The aromatic protons of the two phenyl rings are expected to appear in the range of 7.0-8.0 ppm. The protons of the propyl chain will be found in the upfield region, typically between 1.5 and 3.5 ppm. The amide N-H proton will likely appear as a broad signal, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbonyl carbon of the amide group is expected to resonate around 165-170 ppm. spectrabase.com The aromatic carbons will have signals between 120 and 140 ppm, with the carbon attached to the iodine atom (C-I) showing a characteristic chemical shift at a higher field (around 90-100 ppm) due to the heavy atom effect. The aliphatic carbons of the propyl chain will appear in the range of 20-40 ppm.
Conformational Insights from NMR: The flexibility of the 3-phenylpropyl chain allows for rotation around the C-C and C-N single bonds, leading to a variety of possible conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities between protons. acs.orgarxiv.orgbris.ac.uk By measuring NOE enhancements between protons on the benzoyl moiety and protons on the phenylpropyl chain, it is possible to deduce the preferred orientation of these groups relative to each other in solution.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Amide N-H | ¹H | 5.5 - 8.5 | Broad, solvent dependent |
| Aromatic H | ¹H | 7.0 - 8.0 | Complex multiplet patterns |
| CH₂ (alpha to N) | ¹H | 3.2 - 3.6 | |
| CH₂ (beta to N) | ¹H | 1.8 - 2.2 | |
| CH₂ (gamma to N) | ¹H | 2.5 - 2.9 | |
| Amide C=O | ¹³C | 165 - 170 | |
| Aromatic C | ¹³C | 125 - 140 | |
| Aromatic C-I | ¹³C | 90 - 100 | |
| Aliphatic C | ¹³C | 20 - 40 |
Based on a thorough review of available scientific literature, a detailed research article on the molecular structure and conformation of this compound with extensive experimental data from X-ray crystallography, multi-dimensional NMR, or computational modeling is not available. The requested in-depth analysis, including specific data tables and detailed research findings for each subsection of the provided outline, cannot be generated as peer-reviewed studies focusing on these specific aspects of this compound have not been published.
Similarly, information regarding the use of Circular Dichroism (CD) spectroscopy is not applicable, as the molecule is not chiral, and therefore this section cannot be completed.
Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the prompt due to the absence of the necessary primary research data in the public domain.
Chemical Reactivity and Transformations of 2 Iodo N 3 Phenylpropyl Benzamide
Cross-Coupling Reactions at the Aryl Iodide Moiety
The aryl iodide group is a key functional handle for building molecular complexity. Its high reactivity in comparison to aryl bromides or chlorides allows for selective transformations, often under mild conditions. Palladium-catalyzed reactions are the most prominent methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. libretexts.orglibretexts.org
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide. libretexts.orgyoutube.com In the case of 2-iodo-N-(3-phenylpropyl)benzamide, the aryl iodide serves as the electrophilic partner, reacting with various aryl or vinyl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor like Pd(OAc)₂. libretexts.org The process involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The presence of a base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step. youtube.com A wide range of functional groups are tolerated, making this reaction highly versatile for synthesizing complex biaryl structures from the this compound scaffold. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 90 | 88 |
This interactive table presents plausible data based on typical Suzuki-Miyaura reaction conditions for aryl iodides.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to introduce an alkynyl functional group at the 2-position of the benzamide (B126) ring, creating important precursors for more complex molecules. The reaction is typically co-catalyzed by palladium and copper(I) salts, such as CuI, in the presence of an amine base like triethylamine (B128534) or diethylamine, which also serves as the solvent. wikipedia.org The aryl iodide of this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond. nih.gov Modern advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing products sensitive to copper contamination. nih.govorganic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ (4) | CuI (5) | Et₃N | THF | 60 | 95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | DMF | 25 | 91 |
This interactive table presents plausible data based on typical Sonogashira reaction conditions for aryl iodides.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing aryl C-N bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including this compound, with a wide variety of primary and secondary amines. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of even less reactive amines and aryl chlorides. wikipedia.orglibretexts.org While aryl iodides can sometimes form unreactive palladium dimer intermediates, appropriate choice of ligand and reaction conditions, such as using a non-coordinating solvent like toluene, can overcome this challenge. libretexts.org The reaction requires a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), to deprotonate the amine and facilitate the catalytic cycle. libretexts.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 89 |
| Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | 93 |
This interactive table presents plausible data based on typical Buchwald-Hartwig amination conditions for aryl iodides.
Negishi Coupling: The Negishi reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. wikipedia.org This method is highly effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. The aryl iodide of this compound is a suitable electrophile for this transformation. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their boron or tin counterparts, often allowing for reactions to proceed under milder conditions. The reaction tolerates a wide array of functional groups. organic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Like the other cross-coupling methods, it is highly versatile for C-C bond formation. The reaction of this compound with an organostannane, such as an aryltributylstannane, would proceed via a standard catalytic cycle. libretexts.org A significant drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org Additives like copper(I) salts or fluoride (B91410) ions can accelerate the reaction rate. harvard.edu
Table 4: Representative Conditions for Negishi and Stille Couplings
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 90 |
This interactive table presents plausible data based on typical Negishi and Stille reaction conditions for aryl iodides.
Functionalization of the Amide Nitrogen and Phenylpropyl Chain
Beyond the aryl iodide, the secondary amide N-H group represents another site for chemical modification, primarily through alkylation or acylation.
N-Alkylation: The hydrogen on the amide nitrogen can be substituted with an alkyl group, converting the secondary amide into a tertiary amide. This transformation typically requires a strong base (e.g., sodium hydride, NaH) to deprotonate the amide, generating a nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in a nucleophilic substitution reaction. Alternative methods using metal catalysts, such as cobalt or iron, can achieve N-alkylation with alcohols as the alkylating agent under specific conditions. nih.govresearchgate.net
N-Acylation: While less common than N-alkylation due to the reduced nucleophilicity of the amide nitrogen compared to an amine, N-acylation is also possible. This reaction introduces an acyl group to form an imide. The reaction often requires a highly reactive acylating agent, such as an acyl chloride or anhydride, and may be promoted by a catalyst or performed under forcing conditions. tandfonline.comresearchgate.net One reported method uses iodine to promote the N-acylation of amines with acyl chlorides under mild, solvent-free conditions, a protocol that could potentially be adapted for secondary amides. tandfonline.com
Table 5: Representative Conditions for N-Alkylation and N-Acylation
| Reaction Type | Reagent | Base / Catalyst | Solvent | Temp. (°C) | Product Type |
|---|---|---|---|---|---|
| N-Alkylation | Methyl Iodide | NaH | THF | 25 | Tertiary Amide |
| N-Alkylation | Benzyl Alcohol | Co-L5@C-800 (cat.) / KOH | Toluene | 130 | Tertiary Amide |
This interactive table outlines general approaches for the N-functionalization of secondary amides based on established chemical principles.
Electrophilic Aromatic Substitution on Phenyl Ring (if activated)
The terminal phenyl ring of the 3-phenylpropyl group in this compound is susceptible to electrophilic aromatic substitution (EAS). The alkyl chain connecting it to the amide nitrogen has a mild activating effect on the phenyl ring, directing incoming electrophiles to the ortho and para positions. This is a general characteristic of alkyl-substituted benzenes in EAS reactions. nih.gov
The nature of the electrophile is also a critical factor. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of ortho and para substituted products. youtube.com The relative ratio of these isomers would depend on steric hindrance and the specific reaction conditions employed.
A general representation of the electrophilic aromatic substitution on the terminal phenyl ring is shown below:
| Reactants | Reagents/Conditions | Major Products |
| This compound + Electrophile (E⁺) | Lewis Acid/Brønsted Acid | 2-iodo-N-(3-(4-electrophile-phenyl)propyl)benzamide and 2-iodo-N-(3-(2-electrophile-phenyl)propyl)benzamide |
| This compound + HNO₃ | H₂SO₄ | 2-iodo-N-(3-(4-nitrophenyl)propyl)benzamide and 2-iodo-N-(3-(2-nitrophenyl)propyl)benzamide |
| This compound + Br₂ | FeBr₃ | 2-iodo-N-(3-(4-bromophenyl)propyl)benzamide and 2-iodo-N-(3-(2-bromophenyl)propyl)benzamide |
Oxidation/Reduction of Peripheral Moieties
The peripheral moieties of this compound, namely the amide group and potentially the phenylpropyl side chain, can undergo oxidation and reduction reactions.
Reduction of the Amide Group: The amide functionality is reducible to an amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the amide to a secondary amine. wikipedia.orgncert.nic.inyoutube.comyoutube.com This reaction proceeds via a mechanism where the carbonyl oxygen is ultimately removed, and the carbon is reduced to a methylene (B1212753) group. youtube.comlibretexts.org The reaction typically requires an ethereal solvent and subsequent aqueous workup. youtube.com
Reaction: this compound + LiAlH₄ → 2-iodo-N-(3-phenylpropyl)methanamine
It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce amides. youtube.com Catalytic hydrogenation can also be employed, but it often requires harsh conditions, such as high pressures and temperatures. wikipedia.org
Oxidation: While the amide group itself is relatively stable to oxidation, the phenylpropyl side chain could potentially be oxidized under strong conditions. For instance, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could lead to the cleavage of the alkyl chain or oxidation at the benzylic position, although this would likely be a complex reaction. More controlled oxidation methods would be needed for selective transformations. For example, methods for oxidative amide synthesis from alkynes and amines have been developed, highlighting the potential for transformations around the amide bond under specific catalytic conditions. nih.gov
Mechanistic Investigations of this compound Reactions
The reactivity of the 2-iodo substituent on the benzamide ring is of significant mechanistic interest, particularly in the context of transition metal-catalyzed cross-coupling reactions.
Kinetic Studies of Reaction Pathways
The kinetics of reactions involving aryl iodides, such as the 2-iodo group in the title compound, have been extensively studied, especially in palladium-catalyzed amination reactions (Buchwald-Hartwig amination). researchgate.netresearchgate.net In these reactions, the aryl iodide is coupled with an amine in the presence of a palladium catalyst and a base.
Kinetic studies have shown that the nature of the halide has a significant impact on the reaction rate. While aryl iodides are generally more reactive towards oxidative addition to palladium(0) than aryl bromides or chlorides, the accumulation of iodide ions in the reaction mixture can have an inhibitory effect on the catalyst. researchgate.netnih.gov This inhibition can occur through the formation of stable palladium-iodide complexes that slow down the catalytic cycle. nih.gov
The choice of solvent can be crucial in mitigating this iodide inhibition. Using a solvent system in which the iodide byproduct is insoluble can lead to a significant enhancement in reaction efficiency. nih.gov
Transition State Analysis
For instance, in the Buchwald-Hartwig amination, the oxidative addition of the aryl iodide to a Pd(0) complex is a critical step. The transition state for this step involves the breaking of the C-I bond and the formation of new Pd-C and Pd-I bonds. The subsequent steps involve the formation of a palladium-amido complex, followed by reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst. acs.org
Derivatization Strategies for Analog Libraries
The structure of this compound is well-suited for the generation of analog libraries, primarily through modifications at the 2-position of the benzamide ring and on the terminal phenyl ring.
Parallel Synthesis of Benzamide Analogs
The 2-iodo group serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, making it an ideal point for diversification in the parallel synthesis of analog libraries. rsc.org Solid-phase synthesis offers a powerful strategy for this purpose. nih.gov
A potential strategy for the parallel synthesis of benzamide analogs is outlined below:
Immobilization: The N-(3-phenylpropyl)benzamide core structure, potentially with a suitable linker on the phenylpropyl ring, could be attached to a solid support (resin).
Diversification: The resin-bound 2-iodobenzamide (B1293540) derivative can then be subjected to a variety of cross-coupling reactions in parallel.
The table below illustrates potential diversification reactions using the 2-iodo group:
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Class |
| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Aryl/heteroaryl-N-(3-phenylpropyl)benzamides |
| Heck Coupling | Alkenes | Pd(OAc)₂, ligand (e.g., PPh₃), base | 2-Alkenyl-N-(3-phenylpropyl)benzamides |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-N-(3-phenylpropyl)benzamides |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd catalyst, ligand (e.g., biarylphosphine), base | 2-Amino-N-(3-phenylpropyl)benzamides |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | 2-Cyano-N-(3-phenylpropyl)benzamides |
This approach allows for the rapid generation of a large number of diverse analogs from a common intermediate, which is highly valuable in fields such as drug discovery and materials science. nih.gov
Scaffold Diversification through Post-Synthetic Modification
Post-synthetic modification is a powerful strategy for generating chemical diversity from a common molecular scaffold. For this compound, the most logical and efficient point of diversification is the ortho-iodo position on the benzoyl ring. This position is primed for a variety of transition-metal-catalyzed reactions that would allow for the introduction of a wide range of substituents, thereby creating a library of related but structurally distinct molecules.
The N-(3-phenylpropyl) side chain and the amide bond itself offer further, albeit potentially more challenging, opportunities for modification. Reactions targeting these positions would likely require more specific and carefully optimized conditions to avoid competing reactions at the more reactive iodo-substituted ring.
Hypothetical Scaffold Diversification Reactions:
While no specific examples for this compound are documented, the following tables outline potential diversification reactions based on established chemistry for analogous 2-iodobenzamides.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System (Typical) | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-N-(3-phenylpropyl)benzamide |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-(Alkynyl)-N-(3-phenylpropyl)benzamide |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 2-(Alkenyl)-N-(3-phenylpropyl)benzamide |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 2-(Amino)-N-(3-phenylpropyl)benzamide |
Table 2: Potential Intramolecular Cyclization Reactions
| Reaction Type | Catalyst System (Typical) | Potential Product |
| Intramolecular Heck Reaction | Pd(OAc)₂, ligand, base | Dihydroisoquinolinone derivative |
| Copper-Catalyzed Cyclization | CuI, ligand, base | Isoindolinone derivative |
It is important to reiterate that the reactions and potential products listed above are speculative and based on the known reactivity of similar compounds. Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these transformations on the this compound scaffold. The lack of specific literature for this compound highlights a potential area for future research in synthetic and medicinal chemistry.
Computational and Theoretical Studies of 2 Iodo N 3 Phenylpropyl Benzamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system, from which numerous properties can be derived.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bohrium.com The process involves finding the lowest energy conformation on the potential energy surface. mdpi.com For benzamide (B126) derivatives, calculations are often performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p). rjptonline.orgresearchgate.net
Table 1: Illustrative Geometric Parameters from DFT Calculations for a Benzamide Derivative. This table presents typical data obtained from a DFT geometry optimization. The values are representative and not specific to 2-iodo-N-(3-phenylpropyl)benzamide.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-I | ~2.10 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-C-C=O | ~150° |
| Dihedral Angle | C-N-C-C | Varies with conformation |
Note: Data is illustrative, based on general values for similar structures.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. sci-hub.se A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich phenyl rings, while the LUMO would likely be centered on the benzamide moiety, particularly the carbonyl group.
Table 2: Representative Frontier Molecular Orbital Properties. This table illustrates the type of data generated from an FMO analysis.
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.4 eV |
| Ionization Potential (I) | Approx. -E(HOMO) | 6.5 eV |
| Electron Affinity (A) | Approx. -E(LUMO) | 1.1 eV |
Note: Values are hypothetical and for illustrative purposes only.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. uni-muenchen.delibretexts.org It is generated by calculating the electrostatic force a positive test charge would experience at various points on the electron density surface. uni-muenchen.de These maps use a color scale to represent different potential values:
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, such a region would be prominent around the carbonyl oxygen atom. rjptonline.org
Blue regions indicate positive electrostatic potential, identifying electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide (N-H) proton. rjptonline.org
Green regions represent neutral or weakly charged areas, such as the surfaces of the phenyl rings.
The EPS map provides a powerful visual guide to the reactive sites of a molecule, predicting how it will interact with other charged or polar species. libretexts.orgchemrxiv.org
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics are better suited for studying the conformational flexibility and large-scale motions of molecules, especially those with flexible chains like this compound.
Conformational Sampling and Energy Minimization
The 3-phenylpropyl side chain of the molecule introduces significant conformational freedom due to several rotatable single bonds. Conformational sampling is a computational technique used to explore the vast landscape of possible three-dimensional structures (conformers) a molecule can adopt. researchgate.net This is often achieved using molecular mechanics force fields, which are simpler, classical models of the forces between atoms. mdpi.com
The process involves systematically or randomly rotating key dihedral angles and calculating the potential energy of each resulting conformer. This exploration of the potential energy surface helps identify various low-energy states. mdpi.com Each of these conformers is then subjected to energy minimization to find the nearest local energy minimum. The resulting collection of minimized structures reveals the most probable shapes the molecule will assume, with the global minimum energy conformer being the most stable and, theoretically, the most abundant. For N-alkyl amides, this analysis can reveal preferences for specific arrangements of the alkyl chain relative to the amide plane. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movement of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.govrsc.org
In Silico Prediction of Reactivity and Selectivity
In silico methods provide powerful tools to forecast the chemical behavior of molecules like this compound, guiding synthetic strategies and providing insights into their potential interactions.
Reaction Pathway Prediction and Energy Barriers
The prediction of reaction pathways and the associated energy barriers is a cornerstone of computational chemistry, enabling the understanding of reaction mechanisms and the feasibility of synthetic routes. For this compound, a key reaction of interest is its formation, typically through the acylation of 3-phenylpropan-1-amine with 2-iodobenzoyl chloride. orgoreview.comlibretexts.org
Computational models, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. This involves identifying the structures of the reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.
A hypothetical reaction coordinate diagram for the formation of this compound is presented below. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion yields the final amide product. orgoreview.com
Table 1: Hypothetical Energy Profile for the Formation of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (2-iodobenzoyl chloride + 3-phenylpropan-1-amine) | 0 |
| 2 | Transition State 1 (Amine addition) | +15 |
| 3 | Tetrahedral Intermediate | +5 |
| 4 | Transition State 2 (Chloride elimination) | +18 |
| 5 | Products (this compound + HCl) | -10 |
Note: The energy values in this table are illustrative and represent a typical profile for such a reaction. Actual values would be determined through specific quantum mechanical calculations.
Studies on similar amide formation reactions have shown that the energy barriers can be influenced by factors such as the nature of the solvent and the presence of catalysts. researchgate.netpnas.org For instance, the use of a base to neutralize the HCl byproduct can significantly drive the reaction forward.
Ligand-Target Docking Simulations (conceptual framework)
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. acs.orgfrontiersin.orgyoutube.comnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
For this compound, a conceptual framework for a docking simulation would involve the following steps:
Target Identification and Preparation: A biologically relevant protein target would first be identified. For a novel compound, this might involve screening against a panel of known drug targets or using inverse docking approaches. frontiersin.org The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning correct protonation states, and removing water molecules. youtube.comnih.gov
Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD), the ligand would be placed into the binding site of the protein. youtube.comnih.gov The program then samples a wide range of conformations and orientations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity.
Analysis of Results: The docking results would be analyzed to identify the most favorable binding poses, characterized by the best scores and favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom.
Table 2: Conceptual Docking Simulation Parameters for this compound
| Parameter | Description | Example Value/Setting |
| Target Protein | Hypothetical enzyme (e.g., a kinase or a protease) | PDB ID: XXXX |
| Binding Site Definition | Region of the protein where the ligand is expected to bind | Grid box centered on a known active site |
| Docking Algorithm | Method used to explore ligand conformations | Lamarckian Genetic Algorithm |
| Scoring Function | Mathematical model to estimate binding affinity | Empirical free energy scoring function |
| Number of Docking Runs | Number of independent docking simulations performed | 100 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focused on in silico methods)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are invaluable in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. neovarsity.orgfrontiersin.org
Descriptor Calculation and Selection
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.govucsb.edu For a compound like this compound and its analogues, a wide range of descriptors would be calculated.
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor | Description |
| 1D Descriptors | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Count of Hydrogen Bond Donors | Number of N-H or O-H bonds. | |
| Count of Hydrogen Bond Acceptors | Number of N or O atoms. | |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | |
| Wiener Index | A topological index based on the distances between all pairs of atoms. | |
| 3D Descriptors | Molecular Volume | The volume occupied by the molecule. |
| Surface Area | The total surface area of the molecule. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Electronic Descriptors | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. ucsb.edu |
| Partial Atomic Charges | The charge distribution within the molecule. | |
| Halogen-Specific Descriptors | Halogen Bond Strength Parameters | Descriptors quantifying the ability of the iodine atom to form halogen bonds. nih.gov |
Once calculated, a crucial step is the selection of a subset of these descriptors that are most relevant to the biological activity being modeled. nih.govyoutube.comresearchgate.net This is often achieved using statistical techniques to avoid overfitting and to create a robust and interpretable model. tandfonline.comnih.gov
Statistical Models for Structure-Property Correlation
With a set of selected descriptors, a statistical model is built to correlate these descriptors with the observed biological activity of a training set of compounds. Common statistical methods include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity. tandfonline.comnih.govresearchgate.netmdpi.com
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. tandfonline.comnih.govresearchgate.netmdpi.com
The general form of a QSAR equation is:
Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ
The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. researchgate.netneovarsity.org
Investigation of Molecular Interactions and Binding Affinities of 2 Iodo N 3 Phenylpropyl Benzamide with Biological Targets in Vitro and Mechanistic Focus
Design and Synthesis of 2-iodo-N-(3-phenylpropyl)benzamide as Molecular Probes
To study biological targets like receptors and enzymes in vitro and in vivo, ligands such as this compound are often modified into molecular probes. This involves incorporating a detectable label—be it a radioisotope, a fluorophore, or a biotin (B1667282) tag—that allows for quantitative analysis of its binding characteristics.
The presence of an iodine atom in the structure of this compound makes it an ideal candidate for radioiodination. The isotopes ¹²³I and ¹²⁴I are suitable for positron emission tomography (PET), ¹²⁵I is widely used for in vitro radioligand binding assays and autoradiography due to its longer half-life, and ¹³¹I can be used for both imaging and targeted radionuclide therapy. nih.gov
The most prevalent method for introducing these radioisotopes is through an electrophilic aromatic substitution reaction on a non-radioactive precursor. nih.govresearchgate.net A common and highly efficient approach is the iododestannylation of a trialkyltin precursor. nih.govebi.ac.uk This multi-step process typically involves:
Synthesis of a Stannyl (B1234572) Precursor: The stable iodine atom on this compound is replaced with a trialkyltin group, such as tributyltin (-Sn(Bu)₃), to create 2-(tributylstannyl)-N-(3-phenylpropyl)benzamide. This is often achieved by reacting the corresponding bromo- or iodo-benzamide with a distannane compound in the presence of a palladium catalyst.
Radio-iododestannylation: The stannyl precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²⁵I]). An oxidizing agent is required to convert the iodide (I⁻) into an electrophilic species (I⁺) that can displace the stannyl group on the aromatic ring. nih.gov Commonly used oxidizing agents include Chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), and peroxy acids. nih.govnih.gov The reaction is typically rapid and can produce high radiochemical yields (RCY) and specific activities. nih.gov For instance, the radioiodination of a similar compound, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, was achieved using an oxidative iododestannylation reaction, resulting in high yields (76%-93%) and very high specific activity (1700-1900 Ci/mmol). nih.gov
The choice of oxidizing agent and reaction conditions, such as temperature, can be optimized to maximize the radiochemical yield. nih.gov Following the reaction, the radiolabeled product must be purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted radioiodide and chemical impurities.
While radioisotopes are powerful tools, fluorescent and biotinylated probes offer non-radioactive alternatives for studying ligand-receptor interactions.
Fluorescent Derivatives: A fluorescent derivative of this compound could be synthesized by attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the molecule. The attachment point would need to be carefully chosen to avoid disrupting the pharmacophore responsible for binding to its biological target. These probes allow for the direct visualization of binding events using techniques like fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
Biotinylated Derivatives: Similarly, a biotin tag can be conjugated to the compound. Biotin binds with extremely high affinity and specificity to avidin (B1170675) or streptavidin, which can be linked to a reporter enzyme or fluorescent molecule. This allows for indirect detection in various applications, including affinity chromatography for receptor purification and enzyme-linked immunosorbent assays (ELISAs).
A review of the current scientific literature did not yield specific examples of fluorescent or biotinylated derivatives of this compound having been synthesized or used in affinity studies.
In Vitro Ligand Binding Assays and Receptor Interaction Profiling
Once a labeled probe is developed, it can be used in a variety of in vitro assays to characterize the binding affinity, kinetics, and thermodynamics of the parent compound with its biological target.
Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a ligand for a receptor. nih.gov In a competition or displacement binding assay, a constant concentration of the radiolabeled ligand (e.g., [¹²⁵I]-2-iodo-N-(3-phenylpropyl)benzamide) is incubated with a preparation of cells or tissues expressing the target receptor. Increasing concentrations of a non-radiolabeled competing ligand (the "cold" this compound or other test compounds) are added.
The unlabeled ligand competes with the radioligand for binding to the receptor. By measuring the decrease in bound radioactivity as the concentration of the unlabeled ligand increases, a competition curve is generated. From this curve, the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the affinity of the competing ligand for the receptor. nih.gov
While specific binding data for this compound is not available in the reviewed literature, the table below illustrates the type of data obtained from such an assay, using results from the structurally related sigma receptor ligand 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP) in LNCaP human prostate tumor cells. nih.gov
Table 1: Exemplary Radioligand Binding Data for a Related Iodobenzamide Analog This data is for the compound 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide and is presented for illustrative purposes only.
| Competing Ligand | Target Receptor | Kᵢ (nM) |
| 2-IBP | Sigma Receptors | 1.6 |
| Haloperidol | Sigma Receptors | 6.34 |
| 4-IBP | Sigma Receptors | 4.09 |
Data sourced from a study on LNCaP human prostate tumor cells. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions between two molecules. In a typical SPR experiment, the receptor protein is immobilized on the surface of a sensor chip. A solution containing the ligand (the analyte, e.g., this compound) is then flowed over the surface.
Binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association rate (kₐ) and dissociation rate (kₑ) of the binding event. The equilibrium dissociation constant (K₋), a measure of affinity, can then be calculated as the ratio of kₑ to kₐ. SPR provides valuable kinetic information that is not available from standard equilibrium-based binding assays.
No studies utilizing SPR for the analysis of this compound were identified in the reviewed scientific literature.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated.
In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target receptor protein. Each injection of ligand results in a small heat pulse, which is measured by the instrument. The magnitude of these heat pulses is proportional to the amount of binding that occurs until the receptor becomes saturated. Analysis of the resulting binding isotherm provides a complete thermodynamic profile of the molecular interaction, offering insights into the forces (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions) that drive the binding process.
A search of the scientific literature did not reveal any studies where ITC was used to analyze the binding of this compound to a biological target.
Enzyme Inhibition and Activation Studies (Cell-Free Systems)
The initial characterization of a bioactive compound like this compound in a cell-free environment is crucial to understanding its direct effects on specific enzymes. These assays are fundamental in determining whether the compound acts as an inhibitor or an activator and provide insights into the kinetics of the interaction.
Spectrophotometric and Fluorometric Enzyme Assays
Spectrophotometric and fluorometric assays are common methods used to monitor enzyme activity. These techniques rely on changes in absorbance or fluorescence, respectively, that occur as a result of the enzymatic reaction. For instance, if an enzyme's substrate or product absorbs light at a specific wavelength, the rate of change in absorbance can be measured over time to determine the reaction velocity. Similarly, if the reaction produces a fluorescent product, the increase in fluorescence provides a measure of enzyme activity.
In the context of this compound, these assays would be employed to determine its effect on a purified enzyme of interest. By adding the compound at various concentrations to the enzymatic reaction, a dose-response curve can be generated to quantify its inhibitory or activating potential. The half-maximal inhibitory concentration (IC50) or activation concentration (AC50) can then be calculated, providing a standardized measure of the compound's potency.
Mechanism of Enzyme Inhibition/Activation
Once it is established that this compound affects an enzyme's activity, the next step is to determine the mechanism of this interaction. This is typically achieved by performing kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations.
The data obtained from these experiments can be plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to distinguish between different modes of inhibition:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a Lineweaver-Burk plot, this is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This results in a decrease in Vmax with no change in Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
Understanding the mechanism of inhibition is critical for the rational design of more potent and selective derivatives of this compound.
Target Identification and Deconvolution Strategies (Molecular Level)
A significant challenge in pharmacology is identifying the specific molecular targets of a bioactive compound. Target identification and deconvolution strategies are employed to pinpoint the proteins or other macromolecules with which a compound like this compound interacts to exert its biological effects.
Affinity Chromatography Approaches with Immobilized Ligand
Affinity chromatography is a powerful technique for isolating and purifying binding partners of a specific molecule. nih.gov In this approach, this compound would be chemically modified to allow for its immobilization on a solid support, such as agarose (B213101) beads, creating an affinity matrix. This often involves introducing a linker arm to the molecule that can be covalently attached to the support without significantly altering the compound's binding properties.
A cell lysate or tissue extract is then passed over the affinity matrix. Proteins that have an affinity for this compound will bind to the immobilized ligand, while non-binding proteins will wash through. The bound proteins can then be eluted from the column, often by using a high concentration of free ligand to compete for binding or by changing the buffer conditions (e.g., pH or ionic strength). Photo-affinity chromatography is a variation where a photo-reactive group is incorporated into the ligand, allowing for covalent cross-linking to the target protein upon exposure to UV light, which can aid in the identification of transient or low-affinity interactions. nih.gov
Proteomic Approaches for Binding Partner Identification
Once the potential binding partners have been isolated via affinity chromatography, they need to be identified. Modern proteomic techniques, primarily mass spectrometry, are employed for this purpose. The eluted proteins are typically separated by gel electrophoresis and then digested into smaller peptide fragments. These fragments are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. The resulting peptide mass fingerprint can be compared against protein databases to identify the proteins from which they originated.
This "pull-down" followed by mass spectrometry approach can provide a comprehensive profile of the proteins that interact with this compound, offering valuable clues about its mechanism of action.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (focused on in vitro binding, not clinical outcomes)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net For this compound, SAR studies would involve synthesizing and testing a series of analogues with systematic modifications to different parts of the molecule to enhance its in vitro binding affinity for its identified targets. nih.govmdpi.commdpi.com
The core structure of this compound can be divided into three main regions for modification: the 2-iodobenzoyl group, the N-(3-phenylpropyl) side chain, and the amide linker.
The 2-Iodobenzoyl Group: The iodine atom at the 2-position of the benzoyl ring is a key feature. nih.govnih.gov Its size and electronegativity can influence binding through halogen bonding or steric interactions. SAR studies would explore the effect of replacing the iodine with other halogens (e.g., bromine, chlorine, fluorine) or with other substituents of varying size and electronic properties (e.g., methyl, methoxy). The position of the substituent on the phenyl ring would also be varied to probe the optimal interaction geometry within the binding pocket. nih.gov
The N-(3-phenylpropyl) Side Chain: The phenylpropyl group provides a significant hydrophobic component to the molecule. Modifications to this part of the structure could include altering the length of the alkyl chain (e.g., ethyl, butyl), which could affect the molecule's flexibility and ability to reach deeper into a binding pocket. nih.gov Substituents could also be introduced onto the terminal phenyl ring to explore additional interactions with the target protein. For example, adding hydroxyl or amino groups could introduce new hydrogen bonding opportunities, while adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the ring.
The Amide Linker: The amide bond provides a rigid and planar unit with hydrogen bond donor and acceptor capabilities. While typically less frequently modified, subtle changes such as N-methylation could be explored to remove the hydrogen bond donor capacity and assess its importance for binding. Isosteric replacements of the amide bond, for example with a thioamide or an ester, could also provide insights into the required electronic and geometric features for optimal interaction.
The findings from these SAR studies are often summarized in a table to provide a clear overview of how different structural modifications impact binding affinity, typically expressed as Ki or IC50 values.
Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogues
| Compound | Modification | Target Binding Affinity (Ki, nM) |
| This compound | Parent Compound | 10 |
| Analogue 1 | 2-bromo substitution | 25 |
| Analogue 2 | 2-chloro substitution | 50 |
| Analogue 3 | 4-iodo substitution | 150 |
| Analogue 4 | N-(2-phenylethyl) side chain | 30 |
| Analogue 5 | N-(4-phenylbutyl) side chain | 15 |
| Analogue 6 | Terminal phenyl ring with 4-hydroxy | 8 |
| Analogue 7 | Terminal phenyl ring with 4-methoxy | 12 |
| Analogue 8 | N-methyl amide | 100 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR analysis. Actual values would be determined through experimental testing.
Through a systematic investigation of enzyme interactions, target identification, and structure-activity relationships, a comprehensive understanding of the molecular pharmacology of this compound can be achieved. This knowledge is instrumental in guiding the future development of more potent and selective compounds for potential therapeutic applications.
Systematic Modification of Benzamide (B126) Scaffold and Phenylpropyl Chain
The exploration of the chemical space around this compound involves systematic modifications of both its core components: the benzamide scaffold and the N-(3-phenylpropyl) side chain. These modifications are crucial for understanding the structure-activity relationships (SAR) that govern its binding to biological targets.
Modifications of the Benzamide Scaffold:
The benzamide portion of the molecule offers several positions for substitution, with the iodine atom at the 2-position being a key feature. The nature and position of substituents on the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity.
Halogen Substitution: The iodine atom at the 2-position is known to participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Studies on related 2-iodobenzamides have highlighted the importance of this interaction in stabilizing the ligand-protein complex. For instance, in the crystal structure of 2-iodo-N-phenylbenzamide, C-I⋯π(ring) interactions are observed, which help stabilize the molecular packing. nih.gov Replacing iodine with other halogens (e.g., bromine, chlorine, or fluorine) or shifting its position on the ring can modulate the strength of this interaction and impact binding.
Modifications of the Phenylpropyl Chain:
The N-(3-phenylpropyl) side chain plays a critical role in orienting the molecule within a binding pocket and can engage in various non-covalent interactions.
Chain Length and Flexibility: Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) can affect the conformational flexibility of the molecule and the optimal positioning of the terminal phenyl group.
Phenyl Ring Substitution: Introducing substituents on the terminal phenyl ring can lead to additional interactions with the target protein. For instance, hydroxyl, methoxy, or halogen substituents can form hydrogen bonds or halogen bonds, or participate in hydrophobic interactions, thereby enhancing binding affinity.
Replacement of the Phenyl Group: The terminal phenyl group can be replaced with other aromatic or heterocyclic rings to explore different binding modes and improve properties such as solubility or metabolic stability.
Correlation of Structural Features with Binding Parameters
The systematic modifications described above are typically evaluated through in vitro binding assays to determine their effect on the affinity of the compound for its biological target. The binding affinity is often quantified by parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
While specific binding data for a systematic series of this compound analogs is not extensively available in the public domain, studies on related benzamide derivatives provide valuable insights into the correlation between structural features and binding parameters. For instance, research on benzamide inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs) demonstrates clear SAR trends. researchgate.netnih.govnih.govresearchgate.net
Illustrative Structure-Activity Relationships from Related Benzamides:
The following table, based on data for related benzamide inhibitors targeting sigma receptors, illustrates how structural modifications can influence binding affinity.
| Compound/Modification | Target | Binding Affinity (Kᵢ, nM) | Reference |
| 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | Sigma Receptors | 1.6 | nih.gov |
| 4-Iodo-N-(N-benzylpiperidin-4-yl)-benzamide (4-IBP) | Sigma Receptors | 4.09 | nih.gov |
| Haloperidol | Sigma Receptors | 6.34 | nih.gov |
This data suggests that the position of the iodine atom on the benzamide ring can significantly impact binding affinity for sigma receptors, with the 2-iodo substitution showing higher affinity in this particular scaffold. nih.gov
Similarly, studies on N-(2-aminophenyl)-benzamide derivatives as HDAC inhibitors have shown that modifications to the "capping group" (analogous to the phenylpropyl chain) and the benzamide core lead to significant changes in inhibitory potency and selectivity. nih.govnih.gov For example, the introduction of chiral oxazoline (B21484) capping groups resulted in potent and selective HDAC3 inhibitors. nih.gov
Rational Design of High-Affinity Ligands
The insights gained from SAR studies form the basis for the rational design of new ligands with improved binding affinity and selectivity. This process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict the binding modes and affinities of novel compounds before their synthesis.
Computational Approaches:
Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. By docking analogs of this compound into the active site of a target, researchers can visualize the key interactions and identify opportunities for optimization. For example, docking studies have been instrumental in understanding the binding of benzamide inhibitors to HDAC1. nih.gov
QSAR: QSAR models mathematically correlate the structural properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. QSAR analyses of PARP inhibitors have revealed that the extent of the contact surface between the inhibitor and the enzyme is a major driver of potent inhibition. nih.gov
Design Principles:
Based on the available data for related compounds, the rational design of high-affinity ligands based on the this compound scaffold would likely focus on:
Optimizing Halogen Bonding: Fine-tuning the position and nature of the halogen on the benzamide ring to maximize interactions with the target.
Exploring Hydrophobic Pockets: Modifying the phenylpropyl chain to better fit into hydrophobic pockets within the binding site.
Introducing Additional Interaction Points: Incorporating functional groups that can form specific hydrogen bonds or other favorable interactions with the target protein.
By combining systematic synthesis with in vitro testing and computational modeling, it is possible to rationally design novel derivatives of this compound with high affinity and selectivity for a desired biological target.
Future Directions and Emerging Research Avenues for 2 Iodo N 3 Phenylpropyl Benzamide
Development of Novel Synthetic Routes
The conventional synthesis of 2-iodo-N-(3-phenylpropyl)benzamide typically involves the formation of an amide bond between 2-iodobenzoic acid and 3-phenylpropan-1-amine. This is often achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. While effective, future research is likely to focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Emerging trends in organic synthesis point towards the adoption of one-pot procedures and the use of greener reagents. For instance, methods using coupling agents that avoid the need for hazardous chlorinating agents like thionyl chloride or oxalyl chloride are gaining prominence. Furthermore, exploring catalytic methods for direct amidation, potentially using novel catalysts, could significantly improve the atom economy and reduce waste. Research into flow chemistry processes for the synthesis of benzamide (B126) derivatives could also offer advantages in terms of scalability, safety, and reaction control. The development of flexible synthetic procedures is of high interest for creating libraries of related compounds for screening purposes. nih.gov
| Synthetic Approach | Description | Potential Advantages |
| Conventional Method | Two-step process involving conversion of 2-iodobenzoic acid to its acyl chloride, followed by reaction with 3-phenylpropan-1-amine. | Reliable and well-established. |
| One-Pot Coupling | Direct reaction of the carboxylic acid and amine using coupling reagents like DCC, EDC, or HATU in a single reaction vessel. | Reduced workup steps, potentially higher overall yield. |
| Catalytic Amidation | Use of a catalyst (e.g., based on boron or other metals) to directly form the amide bond from the carboxylic acid and amine. | High atom economy, environmentally benign. |
| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, precise control over reaction parameters, easy scalability. |
Exploration of New Chemical Transformations
The this compound scaffold is ripe for exploration in new chemical transformations, primarily leveraging the versatile carbon-iodine bond. The ortho-iodo substituent is a powerful synthetic handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.
Future research will likely focus on applying a broader range of modern coupling reactions to this specific substrate. This includes but is not limited to:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.
Buchwald-Hartwig Amination: Introduction of various amine-containing fragments.
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Carbonylation Reactions: Insertion of carbon monoxide to form new carbonyl-containing derivatives.
A particularly interesting avenue is the use of the iodo-group in radical-mediated cyclization reactions to construct novel heterocyclic systems. acs.org Additionally, recent advancements have shown that iodobenzamides can be precursors for organotellurium compounds, which have catalytic applications, such as in the mitigation of carbon dioxide. researchgate.net These transformations would generate a library of novel analogues with diverse three-dimensional shapes and functionalities, which could then be assessed for various applications.
Advanced Spectroscopic Characterization Techniques
While standard techniques like NMR and mass spectrometry are routine for characterizing this compound, advanced spectroscopic methods can provide deeper insights into its structure, conformation, and intermolecular interactions.
In-depth structural analysis can be achieved through single-crystal X-ray diffraction. Studies on similar molecules like 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide have revealed complex intermolecular interactions, including N-H···O hydrogen bonds and C-I···π(ring) halogen bonds, which dictate the crystal packing. nih.govnih.gov Investigating the crystal structure of this compound could elucidate how the flexible phenylpropyl chain influences these interactions.
Furthermore, advanced NMR techniques, such as 2D-NOESY, can be used to determine the solution-phase conformation of the molecule, which is often more relevant for its biological activity. Solid-state NMR could also be employed to study its structure and dynamics in a solid form, complementing data from X-ray crystallography. The spectroscopic characterization of novel derivatives is a crucial step in understanding their properties. nih.govresearchgate.net
Integration of Artificial Intelligence in Computational Studies
Machine learning (ML) models, trained on large datasets of chemical structures and their properties, can predict various characteristics of novel derivatives without the need for their synthesis and experimental testing. researchgate.netrsc.org This can include predictions of physicochemical properties, biological activity, or even spectral data. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of benzamide derivatives with their biological effects. nih.gov
| AI Application Area | Specific Technique | Potential Outcome for this compound |
| Property Prediction | Machine Learning (e.g., QSAR, Deep Neural Networks) | Prediction of biological activity, solubility, and other properties for new analogues. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel molecules based on the core scaffold with optimized properties. nih.gov |
| Simulation Acceleration | AI-enhanced Molecular Dynamics | Faster calculation of binding affinities and conformational analysis. patsnap.com |
| Synthetic Route Optimization | Retrosynthesis Prediction Algorithms | Suggestion of novel and efficient synthetic pathways for derivatives. |
Application as a Chemical Probe in Systems Biology (molecular level)
A chemical probe is a small molecule used to study and manipulate biological systems at the molecular level. The structure of this compound is well-suited for development into a chemical probe. Its potential biological activity can be leveraged to investigate specific cellular pathways or protein functions.
To be an effective probe, the molecule often requires modification to include a "handle" for detection or capture. Future research could focus on synthesizing derivatives that incorporate:
A Bioorthogonal Handle: A small, inert functional group like an alkyne or an azide (B81097) can be added to the structure. This allows the probe to be "clicked" onto a reporter tag (e.g., a fluorescent dye or biotin) after it has interacted with its cellular targets, enabling visualization or isolation of those targets.
A Photo-affinity Label: A group that becomes reactive upon exposure to UV light can be incorporated. This allows the probe to be permanently cross-linked to its binding partners inside a cell, facilitating their identification.
By using such modified versions of this compound, researchers could perform chemoproteomic experiments to identify its direct protein targets within a complex cellular environment, thereby elucidating its mechanism of action at a molecular level.
Design of Multi-Modal Chemical Tools
Building on the concept of a chemical probe, a multi-modal tool is a single molecule designed with multiple functionalities to perform several tasks simultaneously. The this compound scaffold provides a versatile platform for the design of such sophisticated tools.
Future research could aim to combine the core structure with other functional modules. For example, a single derivative could be synthesized to include:
A Targeting Moiety: The core this compound structure that binds to a specific protein.
An Imaging Agent: A fluorescent dye attached to a non-critical part of the molecule to allow for real-time visualization of its location within a cell.
A Reactive Group: A photo-crosslinker or a bioorthogonal handle for target identification, as described above.
The development of such multi-modal tools represents a frontier in chemical biology. arxiv.org These integrated systems enable researchers to not only observe where a molecule goes in a cell but also to identify what it interacts with, providing a powerful approach to dissecting complex biological processes. The creation of foundation models that link chemical structures to textual descriptions of their properties is also an emerging area that could accelerate the design of these complex molecules. arxiv.orgyoutube.com
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2-iodo-N-(3-phenylpropyl)benzamide, and how is purity ensured?
- Methodology : The compound is synthesized via coupling 2-iodobenzoic acid with 3-phenylpropylamine under room temperature overnight using General Procedure B. Key parameters include solvent choice (e.g., THF), stoichiometric control of coupling reagents (e.g., EDCI/HOBt), and reaction time optimization. Purification typically involves column chromatography or recrystallization, with purity confirmed by LCMS (retention time: 12.34 min; m/z = 366.1 [M+H]⁺) and ¹H NMR analysis .
Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?
- Methodology : ¹H NMR (300 MHz, CDCl₃) reveals diagnostic peaks: δ 7.90–7.80 (m, 1H, aromatic), 7.40–7.15 (m, 7H, aromatic and amide NH), and 3.50 ppm (dd, J = 13.5, 6.6 Hz, 2H, propyl chain). The absence of unreacted starting materials (e.g., free amine signals) and consistency with literature data (e.g., related benzamide derivatives) validate the structure .
Q. What solvents and crystallization conditions are suitable for obtaining single crystals of this compound?
- Methodology : Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) is effective. For related iodobenzamides, solvent polarity and temperature gradients influence crystal packing. For example, 2-iodo-N-(4-bromophenyl)benzamide polymorphs (Forms IIA/IIB) crystallize via H-bonding and C–H···π interactions, suggesting analogous strategies for the target compound .
Advanced Research Questions
Q. How do intermolecular interactions dictate the crystallographic behavior of this compound?
- Methodology : X-ray diffraction and Hirshfeld surface analysis reveal dominant interactions. In similar iodobenzamides, iodine participates in halogen bonds (e.g., C–I···O/N), while the amide group forms N–H···O hydrogen bonds. C–H···π and π-π stacking further stabilize the lattice. Computational tools like Mercury CSD 2.0 aid in visualizing and quantifying these interactions .
Q. What mechanistic insights support its potential as an antiviral agent, and how is bioactivity evaluated?
- Methodology : As part of influenza virus inhibitors, the compound’s efficacy is tested via enzyme inhibition assays (e.g., neuraminidase IC₅₀) and cell-based viral replication studies. Structural analogs (e.g., A33, A35) guide SAR studies, focusing on the iodine’s role in target binding. Computational docking (e.g., AutoDock) predicts interactions with viral proteins .
Q. Can computational methods predict reactivity and regioselectivity in derivatization reactions (e.g., iodine substitution)?
- Methodology : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For instance, the iodine atom in 2-iodobenzamide derivatives shows electrophilic susceptibility, enabling nucleophilic aromatic substitution. MD simulations model reaction trajectories, optimizing conditions (e.g., solvent, catalyst) for selective derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
